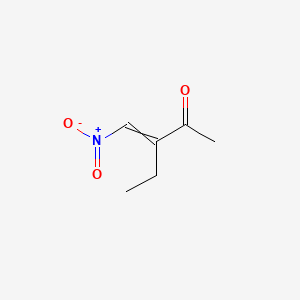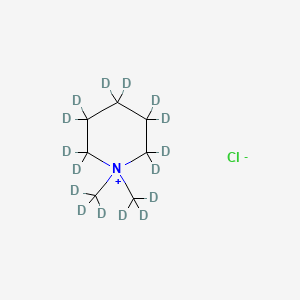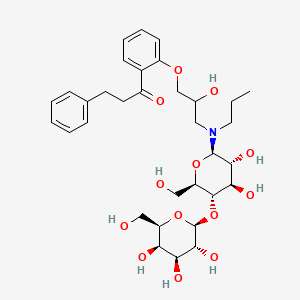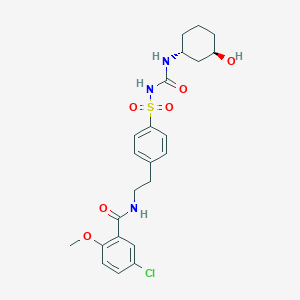
4,6-Bis(ethenyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(ethenyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by the presence of ethenyl groups at the 4 and 6 positions and an amine group at the 2 position. Triazines are a class of nitrogen-containing heterocycles that have garnered significant interest due to their diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with ethenylamine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The general reaction scheme is as follows:
- Dissolve cyanuric chloride in dichloromethane.
- Add ethenylamine dropwise to the solution while maintaining the temperature at reflux.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Ethyl derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4,6-Bis(ethenyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of polymers and resins, where it imparts desirable properties such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine involves its interaction with cellular components. The ethenyl groups can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the disruption of cellular functions. The amine group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to molecular targets.
Molecular Targets and Pathways:
Proteins: The compound can inhibit enzyme activity by binding to the active site.
Nucleic Acids: It can intercalate into DNA, disrupting replication and transcription processes.
Cell Membranes: The compound can integrate into lipid bilayers, affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(ethenyl)-1,3,5-triazine: Similar structure but with an additional ethenyl group.
4,6-Bis(1H-1,2,3-triazolyl)pyrimidine: Contains triazole rings instead of ethenyl groups.
4,6-Bis(1H-indole-3-yl)-piperidine-2-carboxylate: Contains indole groups and a piperidine ring.
Uniqueness: 4,6-Bis(ethenyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of ethenyl groups allows for versatile chemical modifications, while the amine group provides a site for further functionalization.
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
4,6-bis(ethenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H8N4/c1-3-5-9-6(4-2)11-7(8)10-5/h3-4H,1-2H2,(H2,8,9,10,11) |
Clé InChI |
ZCSUSPZTBMXRPP-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NC(=NC(=N1)N)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


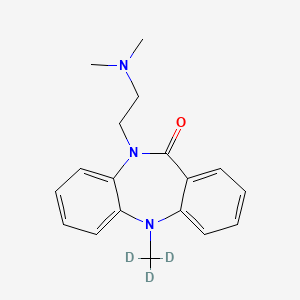
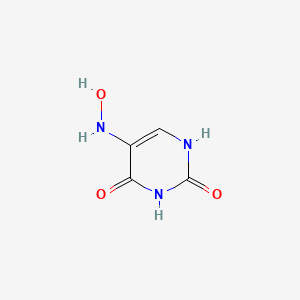
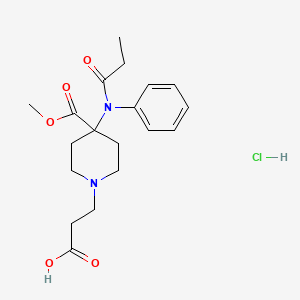
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
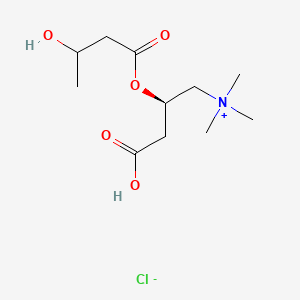


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)

